molecular formula C12H13NO3 B2569397 (2Z)-3-[(2,3-Dimethylphenyl)carbamoyl]prop-2-enoic acid CAS No. 198220-51-8

(2Z)-3-[(2,3-Dimethylphenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B2569397
CAS No.: 198220-51-8
M. Wt: 219.24
InChI Key: VELSACLSCVPKNK-SREVYHEPSA-N
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Description

(2Z)-3-[(2,3-Dimethylphenyl)carbamoyl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a carbamoyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(2,3-Dimethylphenyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 2,3-dimethylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-[(2,3-Dimethylphenyl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-3-[(2,3-Dimethylphenyl)carbamoyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-[(2,3-Dimethylphenyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with receptors or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[(2,3-Dimethylphenyl)carbamoyl]prop-2-enoic acid: An isomer with a different configuration around the double bond.

    (2Z)-3-[(2,4-Dimethylphenyl)carbamoyl]prop-2-enoic acid: A compound with a similar structure but different substitution pattern on the phenyl ring.

Uniqueness

(2Z)-3-[(2,3-Dimethylphenyl)carbamoyl]prop-2-enoic acid is unique due to its specific configuration and substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

(Z)-4-(2,3-dimethylanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELSACLSCVPKNK-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)/C=C\C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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